N-(2,3-Dihydroxypropyl)phosphoramidic acid
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Overview
Description
N-(2,3-Dihydroxypropyl)phosphoramidic acid: is a phosphorus-containing compound that belongs to the class of phosphoramides. These compounds are derivatives of phosphoric acid where one or more hydroxyl groups are replaced by amino or substituted amino groups. This specific compound is characterized by the presence of a dihydroxypropyl group attached to the phosphoramidic acid moiety, making it a unique and versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydroxypropyl)phosphoramidic acid typically involves the reaction of phosphoric acid derivatives with dihydroxypropylamine. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the desired product. One common method involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of dihydroxypropylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The purification of the final product is achieved through techniques like crystallization, distillation, or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-(2,3-Dihydroxypropyl)phosphoramidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphoramidic acid to phosphine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides are employed under controlled conditions.
Major Products: The major products formed from these reactions include various phosphoric acid derivatives, phosphine compounds, and substituted phosphoramides .
Scientific Research Applications
Chemistry: N-(2,3-Dihydroxypropyl)phosphoramidic acid is used as a phosphorylating agent in synthetic chemistry. It plays a crucial role in the synthesis of nucleotides, nucleosides, and other phosphorus-containing biomolecules .
Biology: In biological research, this compound is involved in phosphorylation reactions, which are essential for cellular signaling and energy transfer processes. It is also used in the study of enzyme mechanisms and protein phosphorylation .
Medicine: It is also explored for its role in developing diagnostic agents and therapeutic compounds .
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of N-(2,3-Dihydroxypropyl)phosphoramidic acid involves its role as a phosphorylating agent. It donates phosphate groups to target molecules, facilitating phosphorylation reactions. These reactions are crucial for regulating various biochemical pathways, including energy transfer, signal transduction, and metabolic processes. The compound interacts with specific molecular targets, such as enzymes and proteins, to exert its effects .
Comparison with Similar Compounds
Phenyl phosphorodiamidate: Used in agriculture to enhance the effectiveness of urea-based fertilizers.
Hexamethylphosphoramide (HMPA): A polar solvent used in various chemical reactions.
Uniqueness: N-(2,3-Dihydroxypropyl)phosphoramidic acid is unique due to its dihydroxypropyl group, which imparts distinct chemical and biological properties. This makes it versatile in various applications, from synthetic chemistry to biological research and industrial processes .
Properties
CAS No. |
88282-81-9 |
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Molecular Formula |
C3H10NO5P |
Molecular Weight |
171.09 g/mol |
IUPAC Name |
(2,3-dihydroxypropylamino)phosphonic acid |
InChI |
InChI=1S/C3H10NO5P/c5-2-3(6)1-4-10(7,8)9/h3,5-6H,1-2H2,(H3,4,7,8,9) |
InChI Key |
TWQIKVVUSSZYOM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)O)NP(=O)(O)O |
Origin of Product |
United States |
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